molecular formula C12H17BrN2O2 B12345448 N'-[(4-Bromophenyl)methyl](tert-butoxy)carboh ydrazide

N'-[(4-Bromophenyl)methyl](tert-butoxy)carboh ydrazide

Cat. No.: B12345448
M. Wt: 301.18 g/mol
InChI Key: MWYWSLQFWJYTPD-UHFFFAOYSA-N
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Description

N'-(4-Bromophenyl)methylcarbohydrazide is a carbohydrazide derivative characterized by a 4-bromophenylmethyl group and a tert-butoxy substituent. Carbohydrazides are widely utilized in organic synthesis, coordination chemistry, and pharmaceutical research due to their ability to form stable complexes and participate in condensation reactions.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[(4-bromophenyl)methylamino]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-14-8-9-4-6-10(13)7-5-9/h4-7,14H,8H2,1-3H3,(H,15,16)

InChI Key

MWYWSLQFWJYTPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Bromophenyl)methylcarbohydrazide typically involves the reaction of 4-bromobenzyl bromide with tert-butyl carbazate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(4-Bromophenyl)methylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Bromophenyl)methylcarbohydrazide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The

Biological Activity

N'-(4-Bromophenyl)methylcarbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the bromine atom and the tert-butoxy group may influence its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The chemical structure of N'-(4-Bromophenyl)methylcarbohydrazide can be represented as follows:

C12H16BrN3O\text{C}_{12}\text{H}_{16}\text{Br}\text{N}_3\text{O}

This structure features a bromophenyl moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research on compounds similar to N'-(4-Bromophenyl)methylcarbohydrazide indicates a variety of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial effects against various bacterial and fungal strains. The presence of the bromine atom has been linked to increased antimicrobial potency due to enhanced electron density, which may facilitate interactions with microbial targets .
  • Anticancer Activity : Studies have shown that derivatives containing hydrazone and carbohydrazide functionalities exhibit notable cytotoxicity against cancer cell lines. For instance, compounds with similar substituents have been tested against multiple tumor cell lines, revealing IC50 values in the low micromolar range, indicating strong potential for anticancer applications .

1. Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various hydrazide derivatives, including those with bromophenyl groups. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting a potent effect compared to standard antibiotics .

CompoundMIC (µg/mL)Activity Type
N'-[(4-Bromophenyl)methyl]20Antibacterial
N'-[(4-Chlorophenyl)methyl]30Antibacterial
Standard Antibiotic (e.g., Penicillin)10Antibacterial

2. Anticancer Activity

In vitro studies on the cytotoxic effects of N'-(4-Bromophenyl)methylcarbohydrazide showed promising results against several cancer cell lines, including breast and colon cancer. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Inhibition of tubulin polymerization
A54918Cell cycle arrest at G2/M phase

The biological activity of N'-(4-Bromophenyl)methylcarbohydrazide may be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties : Some studies suggest that hydrazone derivatives possess antioxidant activities, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
N'-(4-Bromophenyl)methylcarbohydrazide has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the specific pathways involved.

Anticancer Properties
Recent investigations have indicated that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's ability to induce apoptosis in cancer cells is of particular interest, suggesting a potential role in cancer therapy.

Organic Synthesis

Reagent in Chemical Reactions
N'-(4-Bromophenyl)methylcarbohydrazide serves as a useful reagent in organic synthesis. It can be employed in the synthesis of various derivatives through nucleophilic substitution reactions. Its stability and reactivity make it suitable for creating complex molecular structures.

Case Study: Synthesis of Novel Compounds
A study reported the use of N'-(4-Bromophenyl)methylcarbohydrazide in synthesizing novel hydrazone derivatives. These derivatives were characterized using NMR and mass spectrometry, demonstrating the compound's versatility as a building block in organic chemistry.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Potential Implications References
N'-(4-Bromophenyl)methylcarbohydrazide 4-Bromophenylmethyl, tert-butoxy High steric bulk; potential for selective reactivity -
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide 4-Bromophenyl, triazolyl-sulfanyl, tert-butylphenyl Increased rigidity from triazole; sulfanyl group may enhance redox activity
N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide 1-Methylpiperidinyl (replaces 4-bromophenyl) Higher basicity; improved aqueous solubility
N'-(4-Bromobenzenesulfonyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide 4-Bromophenylsulfonyl, pyrrolyl-thiophene Enhanced polarity; potential for altered membrane permeability
2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide 4-Bromophenyl, triazolyl-sulfanyl, allyl Allyl group introduces steric hindrance; pyridinyl may enable π-π stacking
tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate 4-Bromo-3-fluorophenyl, piperazine-carboxylate Fluorine increases electronegativity; piperazine enhances conformational flexibility
4-Bromo-N-(2-nitrophenyl)benzamide 4-Bromophenyl, benzamide (replaces carbohydrazide) Amide group reduces nucleophilicity; nitro group may destabilize the structure

Key Comparative Observations

In contrast, analogs with triazolyl-sulfanyl groups (e.g., ) introduce rigidity and may facilitate coordination with metal ions. The 4-bromophenyl group’s electron-withdrawing nature could reduce electron density at the carbohydrazide core, affecting nucleophilic reactivity. Compounds like incorporate fluorine, further enhancing electron withdrawal.

Solubility and Polarity: Replacement of the 4-bromophenyl group with a methylpiperidinyl moiety () increases basicity and aqueous solubility, which is advantageous for pharmaceutical applications.

Biological and Synthetic Relevance :

  • Triazole-containing derivatives () are prevalent in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability.
  • Piperazine-based structures () are common in drug design for their conformational adaptability and ability to interact with biological targets.

Stability and Reactivity :

  • The tert-butoxy group in the target compound may act as a protective group during synthesis, as seen in similar tert-butyl carbazates ().
  • Benzamide analogs () lack the hydrazide functionality, reducing their utility in condensation reactions but improving hydrolytic stability.

Q & A

Q. What are the optimal synthetic routes for N'-(4-Bromophenyl)methylcarbohydrazide, and how can purity be validated?

The synthesis of tert-butoxycarbohydrazide derivatives often involves hydrazide coupling reactions. For example, zinc-mediated aqueous addition reactions (Method A) can yield N'-[(aryl)methyl] derivatives with high efficiency, as demonstrated for structurally similar compounds (e.g., 99% yield for N'-[(3-methoxyphenyl)methyl] analog) . Key steps include refluxing with hydrazine hydrate in dry methanol and purification via recrystallization . Purity validation should employ 1H NMR (e.g., integration of tert-butyl protons at δ 1.43–1.48 ppm) and mass spectrometry (HRMS-TOF EI for exact mass confirmation) .

Q. How does the tert-butoxy group influence the compound’s stability under varying pH and temperature conditions?

The tert-butoxycarbonyl (Boc) group provides steric protection to the hydrazide moiety, enhancing stability in acidic and thermal conditions. For example, Boc-protected analogs remain stable at room temperature but undergo deprotection under strong acidic (e.g., TFA) or basic conditions . Stability testing should include TGA/DSC (decomposition onset >140°C) and HPLC monitoring of degradation products in buffered solutions (pH 1–13) .

Q. What spectroscopic techniques are critical for characterizing N'-(4-Bromophenyl)methylcarbohydrazide?

  • IR spectroscopy : Confirm C=O stretching (~1650–1700 cm⁻¹) and N–H vibrations (~3200–3350 cm⁻¹) .
  • 1H/13C NMR : Identify tert-butyl singlets (δ 1.43–1.48 ppm for 1H; δ 28.2–28.3 ppm for 13C) and 4-bromophenyl aromatic signals (δ 7.21–7.84 ppm) .
  • Elemental analysis : Verify C, H, N, and Br content (±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the reactivity of the hydrazide moiety in cross-coupling reactions?

Density Functional Theory (DFT) can model electron density distribution, highlighting nucleophilic sites (e.g., the hydrazide NH) for reactions with electrophiles like aryl halides. Molecular Dynamics (MD) simulations in solvents (e.g., DMF, THF) predict solvation effects on reaction kinetics . For example, Fukui function analysis identifies electrophilic/nucleophilic regions, guiding synthetic modifications .

Q. What strategies resolve contradictions in biological activity data for bromophenyl-substituted carbohydrazides?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions or stereoelectronic effects. Systematic approaches include:

  • SAR studies : Compare analogs with varying substituents (e.g., 4-chloro vs. 4-bromo) .
  • Crystallographic analysis : Resolve conformational flexibility (e.g., NH–O=C hydrogen bonding in solid state) .
  • Dose-response curves : Validate activity thresholds using standardized protocols (e.g., MIC assays for antimicrobial screening) .

Q. How does the 4-bromophenyl group affect intermolecular interactions in crystal packing?

Single-crystal X-ray diffraction of related compounds (e.g., 2-(4-bromophenyl)acetohydrazide) reveals π–π stacking between bromophenyl rings (3.5–4.0 Å spacing) and hydrogen-bonding networks involving NH and carbonyl groups . These interactions influence solubility and melting points (e.g., 438–439 K for crystalline analogs) .

Q. What are the mechanistic implications of tert-butoxycarbohydrazide in microwave-assisted cyclization reactions?

Microwave irradiation accelerates Boc-deprotection and cyclization via thermal activation of the tert-butoxy leaving group. For example, aqueous in situ deprotection of Boc-protected dipeptides yields 2,5-diketopiperazines in >90% yield, suggesting similar potential for synthesizing heterocycles from N'-[(4-Bromophenyl)methyl] derivatives .

Q. How can kinetic studies optimize reaction conditions for large-scale synthesis?

  • Rate profiling : Monitor reaction progress via inline IR or HPLC to identify rate-limiting steps (e.g., hydrazide coupling vs. Boc deprotection).
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazide group .
  • Catalyst optimization : Evaluate Zn or Pd catalysts for cross-coupling efficiency .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point140–150°C (DSC)
SolubilitySparingly soluble in H2O; soluble in DCM, DMF
StabilityStable at RT; decomposes >140°C

Q. Table 2. Synthetic Yield Optimization

ConditionYield (%)Notes
Method A (Zn-mediated)99High efficiency, aqueous media
Method B (Microwave)>90Rapid cyclization

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